Welcome to the BenchChem Online Store!
molecular formula C12H15NO3 B8302247 ethyl 6-amino-3,4-dihydro-2H-1-benzopyran-2-carboxylate

ethyl 6-amino-3,4-dihydro-2H-1-benzopyran-2-carboxylate

Cat. No. B8302247
M. Wt: 221.25 g/mol
InChI Key: WQPUWNREVMTLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04654362

Procedure details

A mixture of 59.8 parts of ethyl 3,4-dihydro-6-nitro-2H-1-benzopyran-2-carboxylate, 3 parts of a solution of thiophene in methanol 1% and 480 parts of methanol was hydrogenated at normal pressure and at room temperature with 5 parts of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen was taken up, the catalyst was filtered off and the filtrate was evaporated, yielding 48 parts (90%) of ethyl 6-amino-3,4-dihydro-2H-1-benzopyran-2-carboxylate as a residue (intermediate 24).
[Compound]
Name
59.8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 3,4-dihydro-6-nitro-2H-1-benzopyran-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:12][CH:11]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:10][CH2:9][C:8]=2[CH:18]=1)([O-])=O.S1C=CC=C1.[H][H]>CO.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]2[O:12][CH:11]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:10][CH2:9][C:8]=2[CH:18]=1

Inputs

Step One
Name
59.8
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethyl 3,4-dihydro-6-nitro-2H-1-benzopyran-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(CCC(O2)C(=O)OCC)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC2=C(CCC(O2)C(=O)OCC)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.